![molecular formula C29H50O21 B1263859 [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate CAS No. 9045-28-7](/img/structure/B1263859.png)
[2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate is a modified form of starch, a naturally occurring polysaccharide found in plants Starch is composed of glucose units linked by glycosidic bonds and serves as a primary energy reserve in plantsThis compound is particularly valued for its improved solubility, stability, and functionality compared to native starch .
Preparation Methods
Synthetic Routes and Reaction Conditions: [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate is typically prepared through the esterification of starch with acetic anhydride or acetic acid. The reaction is catalyzed by acids such as p-toluenesulfonic acid. The process involves the reaction of the hydroxyl groups of starch with acetic anhydride, resulting in the formation of ester bonds and the release of acetic acid .
Industrial Production Methods: Industrial production of starch, acetate often employs a semi-dry or slurry method. In the semi-dry method, starch is mixed with acetic anhydride and a catalyst, and the reaction is carried out under controlled temperature and moisture conditions. The slurry method involves dispersing starch in water, adding acetic anhydride, and maintaining the reaction under agitation. Both methods aim to achieve a high degree of substitution while maintaining the integrity of the starch granules .
Chemical Reactions Analysis
Types of Reactions: [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: Breakdown of ester bonds in the presence of water or acids.
Oxidation: Introduction of carbonyl and carboxyl groups, enhancing its reactivity.
Etherification: Formation of ether bonds, improving its solubility and stability
Common Reagents and Conditions:
Esterification: Acetic anhydride, acetic acid, p-toluenesulfonic acid as a catalyst.
Hydrolysis: Water, acids (e.g., hydrochloric acid).
Oxidation: Oxidizing agents like sodium hypochlorite.
Etherification: Alkyl halides, alkaline conditions
Major Products Formed:
Esterification: this compound.
Hydrolysis: Partially hydrolyzed starch, acetate.
Oxidation: Oxidized starch derivatives.
Etherification: Etherified starch derivatives
Scientific Research Applications
[2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate has a wide range of applications in various fields:
Chemistry: Used as a biodegradable polymer for the synthesis of environmentally friendly materials.
Biology: Employed in the development of drug delivery systems due to its biocompatibility and controlled release properties.
Medicine: Utilized in wound dressings and tissue engineering for its biocompatibility and ability to promote cell growth.
Industry: Applied as a thickener, stabilizer, and film-forming agent in food products, adhesives, and coatings .
Mechanism of Action
The mechanism of action of starch, acetate involves its interaction with various molecular targets and pathways:
Biodegradability: The ester bonds in starch, acetate are susceptible to hydrolysis by enzymes, leading to its breakdown into glucose units.
Biocompatibility: Its structure allows for interaction with biological tissues without eliciting an immune response.
Controlled Release: The ester bonds can be engineered to degrade at specific rates, allowing for controlled release of encapsulated substances
Comparison with Similar Compounds
Starch, succinate: Modified with succinic anhydride, used for similar applications but with different solubility and stability profiles.
Starch, phosphate: Modified with phosphoric acid, known for its enhanced thickening properties.
Starch, citrate: Modified with citric acid, used for its improved emulsifying properties
Uniqueness of Starch, Acetate: [2-[2-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate stands out due to its balanced properties of solubility, stability, and biodegradability. Its ability to form films and its compatibility with various industrial processes make it a versatile compound for numerous applications .
Properties
CAS No. |
9045-28-7 |
|---|---|
Molecular Formula |
C29H50O21 |
Molecular Weight |
734.7 g/mol |
IUPAC Name |
[2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl] acetate |
InChI |
InChI=1S/C29H50O21/c1-9-15(34)16(35)24(13(7-32)44-9)49-28-20(39)18(37)25(50-29-26(45-10(2)33)21(40)23(42-4)12(6-31)47-29)14(48-28)8-43-27-19(38)17(36)22(41-3)11(5-30)46-27/h9,11-32,34-40H,5-8H2,1-4H3 |
InChI Key |
MKRNVBXERAPZOP-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(C(C(C(O4)CO)OC)O)OC(=O)C)O)O)O)O |
Key on ui other cas no. |
9045-28-7 |
Synonyms |
Amprac 01 starch acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



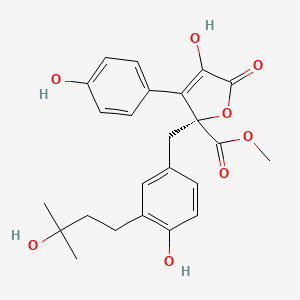
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)
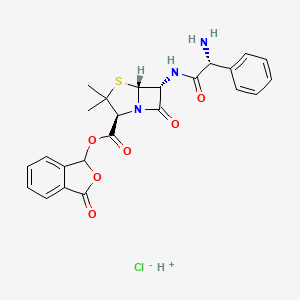
![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)

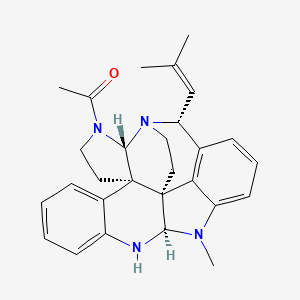
![1-[(2Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263791.png)
![1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)
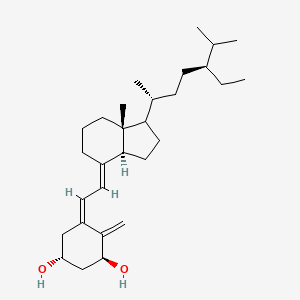
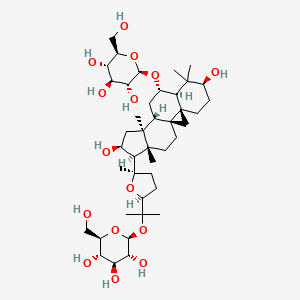
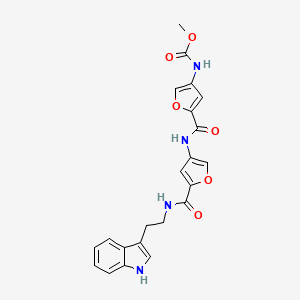
![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)

